molecular formula C10H24O2Si2 B12556585 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane CAS No. 142602-67-3

1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane

Cat. No.: B12556585
CAS No.: 142602-67-3
M. Wt: 232.47 g/mol
InChI Key: TVLYLATXSIXPEV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by the presence of a cyclopentyl group, two methoxy groups, and two trimethylsilyl groups

Preparation Methods

The synthesis of 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of cyclopentylmagnesium bromide with chlorodimethylsilane, followed by methoxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, producing a range of substituted silanes.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.

    Industry: It is utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane include:

    1-Cyclopentyl-2,2,2-trifluoroethanol: This compound has a similar cyclopentyl group but differs in its functional groups, leading to distinct chemical properties and applications.

    1-Cyclopentyl-2,2-dimethyl-1-propanol: Another related compound with a cyclopentyl group, but with different substituents, resulting in varied reactivity and uses

The uniqueness of this compound lies in its combination of methoxy and trimethylsilyl groups, which confer specific chemical properties that are valuable in both research and industrial applications.

Properties

CAS No.

142602-67-3

Molecular Formula

C10H24O2Si2

Molecular Weight

232.47 g/mol

IUPAC Name

cyclopentyl-dimethoxy-trimethylsilylsilane

InChI

InChI=1S/C10H24O2Si2/c1-11-14(12-2,13(3,4)5)10-8-6-7-9-10/h10H,6-9H2,1-5H3

InChI Key

TVLYLATXSIXPEV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CCCC1)(OC)[Si](C)(C)C

Origin of Product

United States

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